

# Strategic Functionalization of Proline Allyl Groups in Peptide Macrocycles

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## Compound of Interest

Compound Name: (4S)-1-Fmoc-4-(2-propen-1-yloxy)-  
L-proline  
Cat. No.: B8178221

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## Abstract

The incorporation of 4-allyl-L-proline into peptide sequences provides a unique "dual-threat" capability in macrocycle design. Structurally, the proline core acts as a potent turn-inducer, pre-organizing the backbone for cyclization.<sup>[1]</sup> Chemically, the allyl pendant serves as a versatile handle for both Ring-Closing Metathesis (RCM) and late-stage diversification. This Application Note details the strategic functionalization of these groups, moving beyond standard stapling to advanced post-cyclization modifications including thiol-ene "click" chemistry and stereoselective oxidation.

## Strategic Considerations: The Proline Allyl Advantage

Before initiating protocols, it is critical to understand why proline allyl groups are superior to standard alanine-based olefin handles (e.g.,

) for specific applications.

## Conformational Pre-organization

Proline restricts the

dihedral angle to approximately  $-65^\circ$ , significantly reducing the entropic penalty of macrocyclization.

- C

-endo vs. C

-exo: The functionalization at the 4-position (C

) dictates the ring pucker. 4-allyl-L-proline typically favors the C

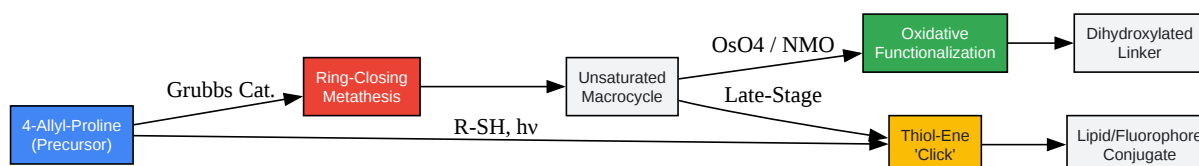
-exo conformation, which can stabilize trans-peptide bonds and specific secondary structures (e.g., Polyproline II helix or

-turns).

- Impact: Higher RCM yields compared to flexible glycine/alanine-based linkers.

## The Functionalization Decision Matrix

The allyl group is not merely a stapling reagent; it is a divergent intermediate.



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Figure 1: Divergent functionalization pathways for Proline Allyl groups. The allyl handle can be used for cyclization (RCM) or direct conjugation (Thiol-Ene).

## Core Methodology: Ring-Closing Metathesis (RCM)

### [1][2][3]

The primary application of proline allyl groups is the formation of hydrocarbon staples. However, proline-rich sequences are prone to catalyst poisoning (via chelation) and aggregation.

### Catalyst Selection Guide

Catalyst	Characteristics	Best Use Case
Grubbs I	Low tolerance for polar groups; unstable to heat.	Simple, hydrophobic sequences only.
Grubbs II	High activity; thermally stable; air-stable.	Standard for Proline Allyl RCM. Robust but can cause isomerization.
Hoveyda-Grubbs II	Phosphine-free; excellent tolerance for steric bulk.	Difficult cyclizations; sequences with N-terminal free amines.

### Protocol: Optimized RCM for Proline Allyl Peptides

Objective: Cyclize a bis-allyl-proline peptide while suppressing alkene isomerization.

Reagents:

- Solvent: 1,2-Dichloroethane (DCE) (Degassed, Anhydrous). Note: DCM boils at 40°C, limiting thermal acceleration. DCE allows heating to 60-80°C.
- Catalyst: Grubbs II (Benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(tricyclohexylphosphine)ruthenium).
- Additive: 1,4-Benzoquinone (prevents double-bond migration).

Step-by-Step Workflow:

- Preparation: Dissolve the linear peptide in degassed DCE to a concentration of 2–5 mM.

- Expert Insight: High dilution is non-negotiable to favor intramolecular cyclization over intermolecular oligomerization.
- Additive Addition: Add 1,4-Benzoquinone (10 mol%).
  - Mechanism:<sup>[2]</sup><sup>[3]</sup><sup>[4]</sup><sup>[5]</sup><sup>[6]</sup><sup>[7]</sup> Ruthenium hydride species (decomposition products) catalyze alkene isomerization (chain walking). Benzoquinone scavenges these hydrides, preserving the allyl integrity.
- Catalyst Addition: Add Grubbs II catalyst (15–20 mol%) in a single portion or two aliquots (0h and 2h).
- Reaction: Reflux at 60°C for 2–4 hours under inert atmosphere (N<sub>2</sub> or Ar).
  - Monitoring: Monitor via LC-MS. Look for a mass shift of -28 Da (loss of ethylene).
- Quenching: Add DMSO (50 eq. relative to catalyst) or active carbon to sequester the Ruthenium. Filter and concentrate.

## Advanced Methodology: Post-Stapling Functionalization

Once the macrocycle is formed, the resulting alkene (or unreacted allyl groups) can be further functionalized to tune physicochemical properties.

### Stereoselective Dihydroxylation

Converting the hydrophobic alkene into a hydrophilic 1,2-diol can dramatically improve aqueous solubility without breaking the staple.

Protocol:

- Dissolve the stapled peptide in tBuOH/H<sub>2</sub>O (1:1).
- Add NMO (N-methylmorpholine N-oxide, 3 eq) and OsO<sub>4</sub> (1 mol%) (or use Admix-

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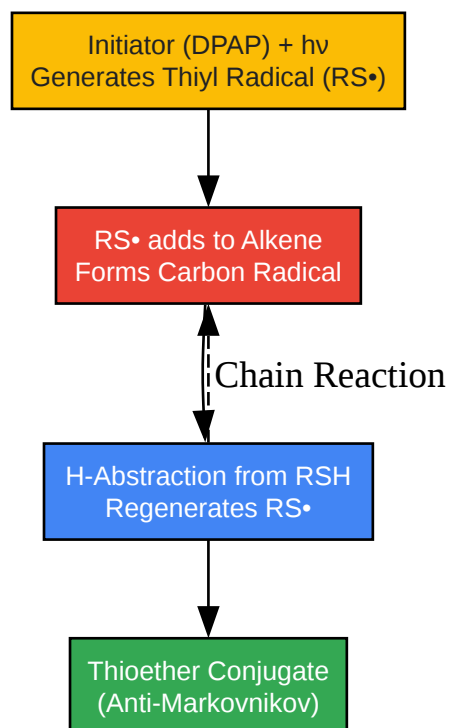
for enantiocontrol).

- Stir at RT for 12 hours.
- Quench with
- 
- Result: A macrocycle with increased polarity (reduction) and potential hydrogen-bonding interactions.

## Thiol-Ene "Click" Conjugation

This is a powerful method to attach fluorophores or half-life extension moieties (e.g., PEG, lipids) to the staple bridge.

Mechanism: Radical-mediated addition of a thiol across the alkene (anti-Markovnikov).



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Figure 2: Radical cycle for Thiol-Ene conjugation on proline allyl macrocycles.

Protocol:

- Mix: Peptide (1 eq) + Thiol-functionalized payload (e.g., Biotin-SH, 5 eq) in degassed water/MeCN.
- Initiator: Add DPAP (2,2-Dimethoxy-2-phenylacetophenone) (0.5 eq) or water-soluble LAP.
- Irradiation: Expose to UV light (365 nm) for 15–30 minutes.
  - Advantage:<sup>[5][6][7]</sup> This reaction is orthogonal to amines and carboxylic acids, requiring no protecting groups.

## Troubleshooting & Quality Control

### Common Failure Modes

- Incomplete RCM: Often due to peptide aggregation.
  - Solution: Add LiCl (0.4 M) or use microwave irradiation (100°C, 15 min) to disrupt H-bonds.
- Des-allyl Product: Loss of the allyl group entirely.
  - Cause: Excessive heat (>80°C) with Grubbs II.
  - Solution: Switch to Hoveyda-Grubbs II at lower temperatures (40°C).

### Analytical Validation

Every macrocyclization must be validated by:

- LC-MS: Confirm mass shift (-28 Da for RCM).
- Circular Dichroism (CD): Compare linear vs. cyclic spectra to verify secondary structure induction (e.g., increase in helicity).

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